

Application Note: GC-MS Analysis of 3,7-Dimethyl-1-octanol

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Compound of Interest

Compound Name: 3,7-Dimethyl-1-octanol

Cat. No.: B094351

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Introduction

3,7-Dimethyl-1-octanol is a volatile organic compound with applications in the fragrance and flavor industries, as well as being a potential biomarker in metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **3,7-Dimethyl-1-octanol**.^{[1][2]} This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note provides a detailed protocol for the analysis of **3,7-Dimethyl-1-octanol** using GC-MS.

Experimental Protocols

A critical aspect of successful GC-MS analysis is proper sample preparation to ensure the sample is in a suitable form for injection and to minimize matrix interference.^{[3][4]}

Sample Preparation

For a standard solution or a sample where **3,7-Dimethyl-1-octanol** is in a relatively clean matrix, a direct dilution is typically sufficient.^[5]

- Materials:
 - Hexane or Dichloromethane (GC grade)

- Sample containing **3,7-Dimethyl-1-octanol**
- 2 mL glass GC vials with PTFE-lined septa
- Micropipettes
- Vortex mixer
- Procedure:
 - Accurately weigh a precise amount of the sample into a volumetric flask.
 - Dilute the sample with hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[5]
 - Vortex the solution for 30 seconds to ensure homogeneity.[5]
 - Transfer the diluted sample into a 2 mL glass GC vial and cap it securely.[5]
 - If the sample contains particulates, it should be filtered through a 0.22 µm filter before transfer to the vial.[3]

For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[1][2]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application. The parameters are based on methods used for similar volatile compounds.[6]

Parameter	Condition
Gas Chromatograph	
Column	DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[6]
Inlet Mode	Splitless[6]
Inlet Temperature	250°C[6]
Injection Volume	1 µL[6]
Oven Program	Initial temperature: 60°C, hold for 2 minutes. Ramp at 10°C/minute to 250°C. Hold at 250°C for 5 minutes.[6]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)[6]
Ionization Energy	70 eV[6]
Source Temperature	230°C[6]
Quadrupole Temperature	150°C[6]
Mass Scan Range	m/z 40-300[6]

Data Presentation

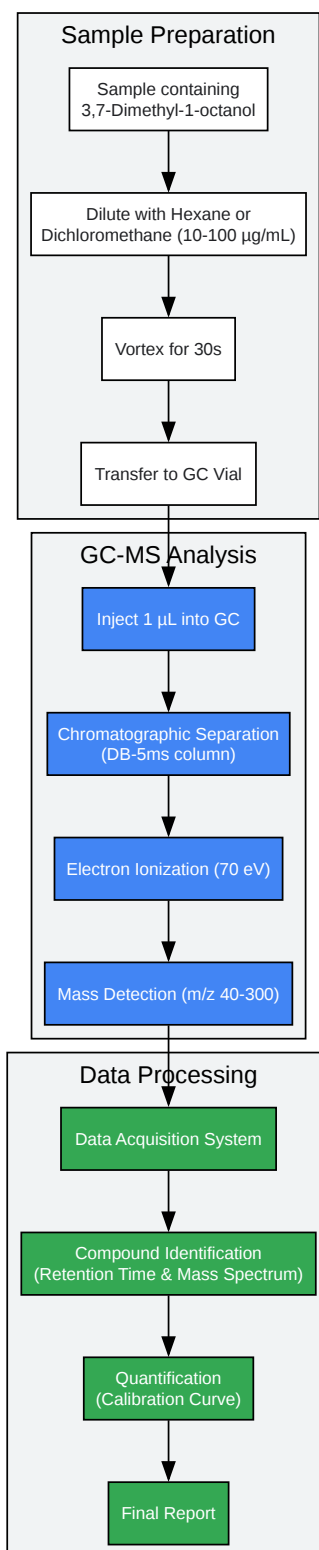
Quantitative analysis of **3,7-Dimethyl-1-octanol** can be performed by creating a calibration curve with standards of known concentrations. The expected retention time and key mass spectral ions for identification are summarized below. The mass spectral data is derived from the NIST database.[7]

Analyte	Expected Retention Time (min)	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
3,7-Dimethyl-1-octanol	~10-12 (dependent on system)	158.28 ^[7]	41, 43, 55, 56, 69, 70, 81, 84, 95, 123, 140 (Base Peak: 43) ^[7]

Mandatory Visualization

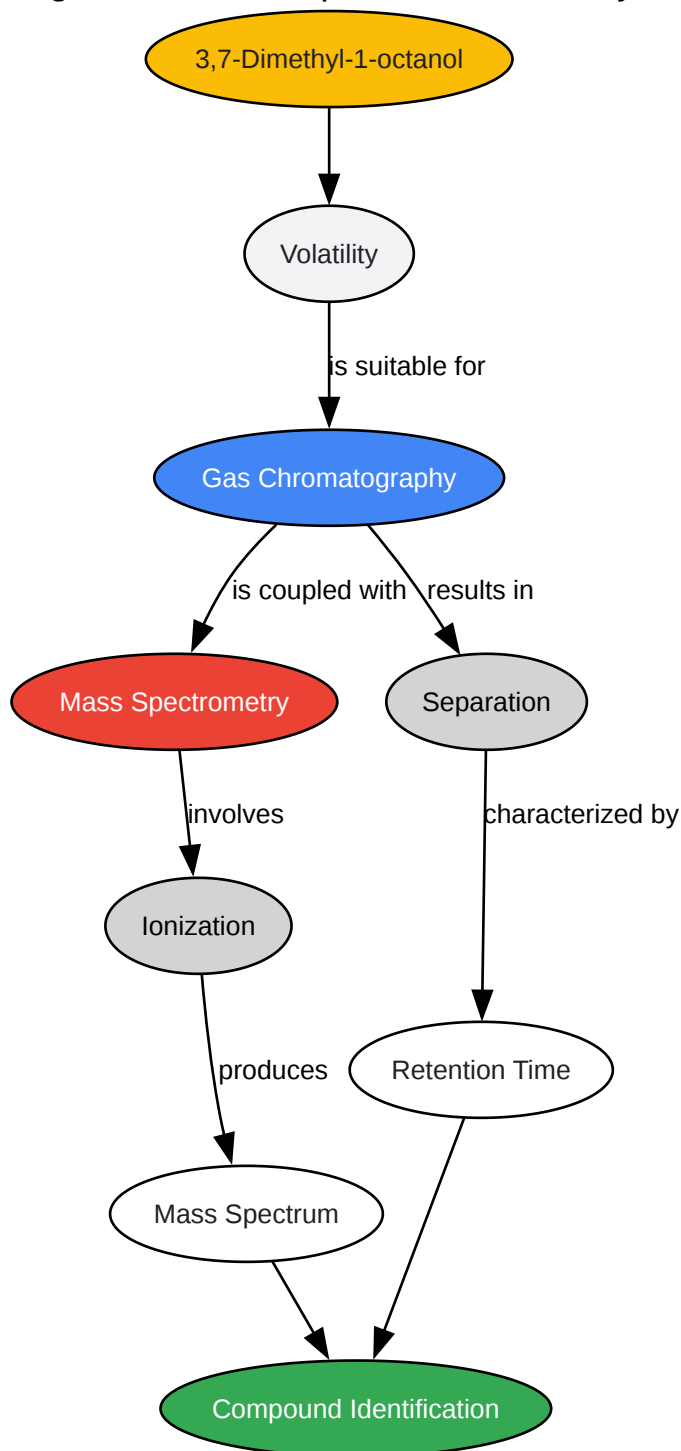
The following diagrams illustrate the experimental workflow for the GC-MS analysis of **3,7-Dimethyl-1-octanol**.

GC-MS Analysis Workflow for 3,7-Dimethyl-1-octanol

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Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationships in GC-MS Analysis



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Caption: Key relationships in the GC-MS identification of the analyte.

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